molecular formula C55H96N16O13 B1678987 Polymyxin B2 CAS No. 34503-87-2

Polymyxin B2

Cat. No. B1678987
CAS RN: 34503-87-2
M. Wt: 1189.5 g/mol
InChI Key: SGPYLFWAQBAXCZ-RUDZPDEXSA-N
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Description

Polymyxin B2 is an antibiotic primarily used for resistant Gram-negative infections . It is derived from the bacterium Bacillus polymyxa . It is used to treat meningitis, pneumonia, sepsis, and urinary tract infections . It is not useful for Gram-positive infections .


Synthesis Analysis

Polymyxin B2 is produced by the bacterium Paenibacillus polymyxa . The production of different analogs of Polymyxin B can be regulated by swapping domains in the polymyxin gene cluster . Following adenylation domain swapping, the proportion of polymyxin B1 increased, while that of B1-1 decreased .


Molecular Structure Analysis

Polymyxin B2 has a molecular formula of C55H96N16O13 . Its average mass is 1189.450 Da and its mono-isotopic mass is 1188.734253 Da .


Chemical Reactions Analysis

Polymyxin B2 has been assayed microbiologically . The compositions of the samples obtained by using thin-layer chromatography, gas-liquid chromatography, and high-performance liquid chromatography were compared .


Physical And Chemical Properties Analysis

Polymyxin B2 has a density of 1.3±0.1 g/cm^3 . Its boiling point is 1572.3±65.0 °C at 760 mmHg . The vapour pressure is 0.0±0.3 mmHg at 25°C . The enthalpy of vaporization is 256.4±3.0 kJ/mol .

Scientific Research Applications

Analytical Methods in Pharmacokinetics

  • Polymyxin B2 has been studied for its quantification in plasma and cerebrospinal fluid (CSF) using liquid chromatography with tandem mass spectrometry. This method is important for therapeutic drug monitoring, particularly in patients treated with polymyxin B for multidrug-resistant Gram-negative bacterial infections (Wang et al., 2020).

Antibacterial Activity and Mechanisms

  • Research has focused on the antimicrobial activity and toxicity of polymyxin B2, along with other polymyxin components, against multidrug-resistant Gram-negative bacteria. These studies are crucial for understanding the effectiveness and safety of polymyxin B formulations (Roberts et al., 2015).

Drug Delivery and Biocompatibility

  • Studies have explored the loading of polymyxin B2 onto anionic mesoporous silica nanoparticles to improve its therapeutic properties. This approach aims to enhance the antibacterial activity of polymyxin B2 while reducing its cytotoxic effects, offering a potential advancement in antibiotic drug delivery systems (Gounani et al., 2018).

Mechanisms of Resistance

  • Significant efforts have been made to understand the resistance mechanisms to polymyxin B2, especially in the context of treating infections caused by multidrug-resistant Gram-negative bacteria. This includes studies on genetic mutations and transcriptomic changes in response to polymyxin B2 exposure (Cheah et al., 2016).

Pharmacokinetic and Pharmacodynamic Studies

  • Pharmacokinetic studies of polymyxin B2 help in understanding its distribution, metabolism, and elimination in the human body. These studies are essential for optimizing dosage regimens and improving the therapeutic use of polymyxin B2 in clinical settings (Manchandani et al., 2018).

Future Developments

  • The development of new polymyxin derivatives that display improved efficacy and reduced toxicity compared to polymyxin B2 is a key area of research. These efforts are crucial in the context of increasing resistance to existing antibiotics and the need for more effective treatments against multidrug-resistant bacterial infections (Vaara, 2018).

Safety And Hazards

Polymyxin B2 is harmful if swallowed . After skin contact, it is recommended to wash thoroughly with plenty of soap and water . If swallowed, immediately call a poison center or doctor/physician .

Future Directions

Recent modifications in the chemical structure of Polymyxin B2 have been able to reduce the toxic effects . The development of better dosing regimens has also helped in getting better clinical outcomes in the infections caused by MDR pathogens . Future research is directed towards new perspectives for improving these old agents utilized in the 21st century, to combat drug-resistant pathogens .

properties

IUPAC Name

N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H96N16O13/c1-30(2)12-10-11-15-43(74)62-35(16-22-56)50(79)71-45(33(6)73)55(84)67-38(19-25-59)47(76)66-40-21-27-61-54(83)44(32(5)72)70-51(80)39(20-26-60)64-46(75)36(17-23-57)65-52(81)41(28-31(3)4)68-53(82)42(29-34-13-8-7-9-14-34)69-48(77)37(18-24-58)63-49(40)78/h7-9,13-14,30-33,35-42,44-45,72-73H,10-12,15-29,56-60H2,1-6H3,(H,61,83)(H,62,74)(H,63,78)(H,64,75)(H,65,81)(H,66,76)(H,67,84)(H,68,82)(H,69,77)(H,70,80)(H,71,79)/t32-,33-,35+,36+,37+,38+,39+,40+,41+,42-,44+,45+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPYLFWAQBAXCZ-RUDZPDEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCN)CCN)CC(C)C)CC2=CC=CC=C2)CCN)NC(=O)[C@H](CCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCN)NC(=O)CCCCC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H96N16O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1189.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,10-anhydro[N-(6-methylheptanoyl)-L-2,4-diaminobutanoyl-L-threonyl-L-2,4-diaminobutanoyl-L-2,4-diaminobutanoyl-L-2,4-diaminobutanoyl-D-phenylalanyl-L-leucyl-L-2,4-diaminobutanoyl-L-2,4-diaminobutanoyl-L-threonine]

CAS RN

34503-87-2
Record name Polymyxin B2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034503872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name POLYMYXIN B2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99SJO09VH2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
304
Citations
M Meng, L Wang, S Liu, OM Jaber, L Gao… - … of Chromatography B, 2016 - Elsevier
… major component is polymyxin B2 which accounts for approximately 15% of the total polymyxin B [3], [4]. Structurally, the only difference between polymyxin B1 and polymyxin B2 is an …
Number of citations: 26 www.sciencedirect.com
KH Hee, YKJ Leaw, JL Ong, LS Lee - Journal of Pharmaceutical and …, 2017 - Elsevier
Polymyxin B (PB) is an antibiotic consisting of a cyclic heptapeptide and a tripeptide side chain used in treatment of infections caused by Gram-negative bacteria. Commercial …
Number of citations: 20 www.sciencedirect.com
TA Thomas, EC Broun, KM Abildskov… - Therapeutic drug …, 2012 - ncbi.nlm.nih.gov
… polymyxin B2 on calibrators consisting of mixtures of polymyxin Bs rather than pure polymyxin B1 and polymyxin B2, … quantifies polymyxin B1 and polymyxin B2 in human plasma using …
Number of citations: 46 www.ncbi.nlm.nih.gov
J Covelli, D Ruszaj, R Straubinger, J Li… - Journal of Chromatography …, 2017 - Elsevier
… The method is one of the first to utilize purified polymyxin B1 and polymyxin B2 standards to increase the sensitivity and accuracy of polymyxin B quantification in these matrices, and …
Number of citations: 14 www.sciencedirect.com
X Huang, X Liu, Y Wang, J Zhang - Journal of Chromatography B, 2022 - Elsevier
… % for polymyxin B2. The precision was in the range of 5.2%–12.2% for polymyxin B1 and 4.9%–13.1% for polymyxin B2. The matrix effects for polymyxin B1 and polymyxin B2 at low, …
Number of citations: 6 www.sciencedirect.com
SN Avedissian, J Liu, NJ Rhodes, A Lee, GM Pais… - Antibiotics, 2019 - mdpi.com
… components (PB1, PB2, PB3, and PB4) with its major components consisting of polymyxin B1 (PB1), which contains the fatty-acyl group (S)-6-methyloctanoyl, and polymyxin B2 (PB2), …
Number of citations: 76 www.mdpi.com
S Sivanesan, K Roberts, J Wang, SE Chea… - Journal of natural …, 2017 - ACS Publications
The pharmacokinetics of polymyxin B 1 , polymyxin B 2 , colistin A, and colistin B were investigated in a rat model following intravenous administration (0.8 mg/kg) of each individual …
Number of citations: 36 pubs.acs.org
SE Cheah, JB Bulitta, J Li, RL Nation - Journal of pharmaceutical and …, 2014 - Elsevier
… Chromatographic separation was achieved with retention times of approximately 9.7 min for polymyxin B2 and 10.4 min for polymyxin B1. Calibration curves were linear between 0.103 …
Number of citations: 41 www.sciencedirect.com
G Cao, FEA Ali, F Chiu, AP Zavascki… - Journal of …, 2008 - academic.oup.com
… The derivatives of polymyxin B2 and B1 were well resolved and had retention times of 4.75 and 5.55 min, respectively. Good linearity (r 2 > 0.99) was obtained between 0.125 and 4.00 …
Number of citations: 50 academic.oup.com
KD Roberts, MAK Azad, J Wang, AS Horne… - ACS infectious …, 2015 - ACS Publications
Polymyxin B and colistin are currently used as a “last-line” treatment for multidrug-resistant Gram-negative bacteria. However, very little is known about the pharmacological differences …
Number of citations: 141 pubs.acs.org

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